molecular formula C15H10ClFN2O B12047954 1-(4-Chlorophenyl)-3-(4-fluorophenyl)-1H-pyrazol-4-ol

1-(4-Chlorophenyl)-3-(4-fluorophenyl)-1H-pyrazol-4-ol

Cat. No.: B12047954
M. Wt: 288.70 g/mol
InChI Key: ATCMGASTRHJGER-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-3-(4-fluorophenyl)-1H-pyrazol-4-ol is a chemical compound characterized by the presence of both chlorophenyl and fluorophenyl groups attached to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chlorophenyl)-3-(4-fluorophenyl)-1H-pyrazol-4-ol typically involves the reaction of 4-chlorobenzaldehyde with 4-fluorophenylhydrazine under acidic conditions to form the corresponding hydrazone. This intermediate is then cyclized under basic conditions to yield the desired pyrazole derivative.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chlorophenyl)-3-(4-fluorophenyl)-1H-pyrazol-4-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the halogenated phenyl rings.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in aqueous medium.

Major Products Formed:

    Oxidation: Formation of corresponding pyrazole carboxylic acids.

    Reduction: Formation of corresponding pyrazole alcohols.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

1-(4-Chlorophenyl)-3-(4-fluorophenyl)-1H-pyrazol-4-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the development of specialty chemicals and materials.

Properties

Molecular Formula

C15H10ClFN2O

Molecular Weight

288.70 g/mol

IUPAC Name

1-(4-chlorophenyl)-3-(4-fluorophenyl)pyrazol-4-ol

InChI

InChI=1S/C15H10ClFN2O/c16-11-3-7-13(8-4-11)19-9-14(20)15(18-19)10-1-5-12(17)6-2-10/h1-9,20H

InChI Key

ATCMGASTRHJGER-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NN(C=C2O)C3=CC=C(C=C3)Cl)F

Origin of Product

United States

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